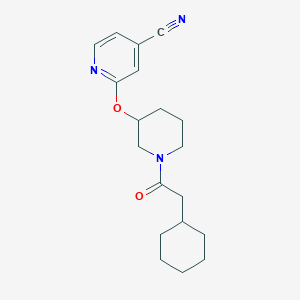
2-((1-(2-Cyclohexylacetyl)piperidin-3-yl)oxy)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-Cyclohexylacetyl)piperidin-3-yl)oxy)isonicotinonitrile is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used as key synthetic fragments for designing drugs .
Mode of Action
For example, some piperidine derivatives have been designed as inhibitors for certain kinases . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to observable effects at the cellular or organismal level.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and pharmacological applications . They can affect various biochemical pathways depending on their specific structures and targets.
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
生物活性
The compound 2-((1-(2-Cyclohexylacetyl)piperidin-3-yl)oxy)isonicotinonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O, with a molecular weight of approximately 295.4 g/mol. The structure features a piperidine ring substituted with a cyclohexylacetyl group and an isonicotinonitrile moiety, which is critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, particularly against respiratory syncytial virus (RSV). The mechanism often involves blocking viral fusion processes, which are essential for viral entry into host cells .
- Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection by inhibiting certain pathways involved in neurodegenerative diseases. These include the inhibition of neuroinflammatory responses and the modulation of neurotransmitter systems .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Effect | Study Reference |
|---|---|---|
| Antiviral | Inhibition of RSV replication | |
| Neuroprotection | Reduction in neuroinflammation | |
| Anti-inflammatory | Decreased cytokine production |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Efficacy Against RSV : In vitro studies demonstrated that analogs of the compound significantly reduced RSV titers in infected cell cultures, suggesting a potent antiviral effect that warrants further investigation in vivo.
- Neuroprotective Studies : A study published in Psychoneuroendocrinology highlighted the neuroprotective potential of similar piperidine derivatives in models of Alzheimer's disease, showing improvements in cognitive function and reductions in amyloid-beta plaque formation .
- Inflammation Models : Research conducted on animal models of arthritis indicated that administration of related compounds led to reduced joint swelling and pain, attributed to their anti-inflammatory properties .
特性
IUPAC Name |
2-[1-(2-cyclohexylacetyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c20-13-16-8-9-21-18(11-16)24-17-7-4-10-22(14-17)19(23)12-15-5-2-1-3-6-15/h8-9,11,15,17H,1-7,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSJXMONBJKCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














